N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Catalog No.
S2880444
CAS No.
1235120-18-9
M.F
C18H17N5O2
M. Wt
335.367
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyrida...

CAS Number

1235120-18-9

Product Name

N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

IUPAC Name

N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide

Molecular Formula

C18H17N5O2

Molecular Weight

335.367

InChI

InChI=1S/C18H17N5O2/c1-12-10-11-19-18(20-12)21-17(25)13(2)23-16(24)9-8-15(22-23)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,19,20,21,25)

InChI Key

BVEADPZMXWCSQM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3

solubility

not available

N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound characterized by its unique molecular structure and specific functional groups. The compound features a pyrimidine ring substituted at the 4-position with a methyl group, and a pyridazine moiety that incorporates a phenyl group and a keto group at the 6-position. This structural configuration suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The amide group may undergo nucleophilic attack under specific conditions, leading to the formation of new derivatives.
  • Reduction Reactions: The keto group in the pyridazine ring can be reduced to form alcohols or other functional groups, altering the compound's biological properties.
  • Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, potentially forming larger molecular frameworks.

These reactions can be utilized to synthesize analogs with modified biological activity or to explore structure-activity relationships.

Preliminary studies suggest that N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties: The presence of the pyridazine moiety is often associated with anticancer activity, indicating potential therapeutic applications.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, contributing to its pharmacological profile.

Further research is required to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with commercially available pyrimidine derivatives.
    • Introduce the phenyl and keto groups via electrophilic aromatic substitution and subsequent reactions.
    • Finally, couple the resulting intermediate with an appropriate amine to form the amide bond.
  • One-pot Synthesis:
    • Utilize a one-pot reaction involving all starting materials under controlled conditions to simplify the synthesis process and improve yields.
  • Microwave-Assisted Synthesis:
    • Employ microwave irradiation to enhance reaction rates and yields, particularly in forming complex structures.

These methods highlight the versatility in synthesizing this compound while optimizing for yield and purity.

N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting infectious diseases or cancer.
  • Chemical Research: As a reference compound in studies exploring structure-function relationships in medicinal chemistry.
  • Agricultural Chemicals: Potential use as an agrochemical due to its biological activity against pathogens affecting crops.

Interaction studies are crucial for understanding how N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide interacts with biological systems. Key areas include:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins can inform its efficacy and safety profiles.
  • Cell Line Studies: Investigating its effects on various cancer cell lines to assess cytotoxicity and selectivity.
  • In Vivo Studies: Animal models may provide insights into pharmacokinetics, metabolism, and therapeutic outcomes.

These studies will help define its role as a potential therapeutic agent.

Several compounds share structural similarities with N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
N-(4-methylpyridin-2-yl)-2-(5-fluoro-pyridazin)propanamidePyridine instead of pyrimidineAntimicrobial
4-(1H-pyrazolyl)pyrimidine derivativesPyrazole ring substitutionAnticancer
5-(benzothiazolyl)pyrimidine derivativesBenzothiazole substitutionAntiviral

Uniqueness

N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is unique due to its specific combination of a methyl-substituted pyrimidine and a phenyl-pyridazine moiety, which may confer distinct biological activities not observed in other similar compounds. This uniqueness may lead to specialized applications in drug development targeting specific diseases.

XLogP3

1.8

Dates

Last modified: 08-17-2023

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